4-Ethoxystyrene
Overview
Description
It is a colorless liquid with a sweet, floral odor and is sparingly soluble in water . The compound consists of an ethoxy group attached to a styrene molecule, making it a derivative of styrene.
Mechanism of Action
Target of Action
4-Ethoxystyrene is a versatile compound that finds applications in various fields such as polymer chemistry, organic synthesis, and the pharmaceutical industry . Its primary targets are the monomers in polymerization reactions, the compounds in organic synthesis, and the intermediates in pharmaceutical synthesis .
Mode of Action
The mode of action of this compound varies depending on its application. In polymer chemistry, it undergoes polymerization reactions, where it reacts with other monomers under suitable conditions (e.g., heat, catalysts) to form long-chain polymers . This process involves the opening of the double bond in the styrene moiety and the formation of covalent bonds between monomer units, resulting in the formation of a polymer network .
In organic synthesis, this compound can participate in various reactions, such as oxidation, reduction, and substitution . These reactions allow the introduction of different functional groups, enabling the synthesis of complex organic compounds .
In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of pharmaceutical compounds . It undergoes specific reactions to form the desired chemical structure, which contributes to the pharmacological activity of the final drug .
Biochemical Pathways
It is known that the compound plays a crucial role in the development of drugs and pharmaceutical compounds, suggesting that it may influence various biochemical pathways depending on the specific drug being synthesized .
Pharmacokinetics
Given its use in the synthesis of pharmaceutical compounds, it is likely that these properties would be significantly influenced by the specific reactions it undergoes during this process .
Result of Action
The result of this compound’s action is the formation of polymers with specific properties in polymer chemistry, the synthesis of various compounds and functional groups in organic synthesis, and the development of drugs and pharmaceutical compounds in the pharmaceutical industry .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, in polymerization reactions, the conditions such as heat and the presence of catalysts can significantly affect the reaction . Similarly, in organic synthesis and pharmaceutical synthesis, the reaction conditions and the presence of other reactants can influence the compound’s action .
Preparation Methods
4-Ethoxystyrene can be synthesized through various methods. One common synthetic route involves the reaction of p-hydroxystyrene with ethyl vinyl ether in the presence of a catalyst such as p-toluene sulfonic acid-pyridine salt. The reaction is carried out in ethyl acetate at room temperature, followed by purification through column chromatography using hexane/ethyl acetate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-Ethoxystyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into ethoxyethylbenzene.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethoxystyrene has several scientific research applications:
Polymer Chemistry: It is used as a monomer in polymerization reactions to produce polymers with specific properties, such as enhanced thermal stability and chemical resistance.
Organic Synthesis: It serves as a building block in organic synthesis, allowing the creation of various compounds and functional groups.
Pharmaceutical Industry: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Research and Development: Due to its unique chemical structure and reactivity, it is often used in research laboratories for exploring new reactions and developing novel materials.
Comparison with Similar Compounds
4-Ethoxystyrene can be compared with other similar compounds, such as:
4-Methoxystyrene: Similar in structure but with a methoxy group instead of an ethoxy group.
4-Vinylguaiacol: Contains a methoxy and a hydroxyl group, used in flavoring and fragrance industries.
4-Acetoxystyrene: Contains an acetoxy group, used in polymer chemistry and organic synthesis.
Each of these compounds has unique properties and reactivity, making them suitable for different applications in various fields.
Properties
IUPAC Name |
1-ethenyl-4-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-5-7-10(8-6-9)11-4-2/h3,5-8H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRYRJYZWVLVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203020 | |
Record name | p-Vinylphenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5459-40-5 | |
Record name | 1-Ethenyl-4-ethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5459-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxystyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5459-40-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Vinylphenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-vinylphenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ETHOXYSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XML26X6K54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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